2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound characterized by its unique structure comprising a dioxane ring and a dichlorophenoxyethyl moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is classified as a chlorinated aromatic compound due to the presence of chlorine atoms in its structure.
The synthesis of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves several key steps:
The molecular formula for 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane is . The compound features a dioxane ring (a six-membered ring containing two oxygen atoms) attached to a dichlorophenoxyethyl group.
The compound can participate in various chemical reactions:
The mechanism of action for 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with biological targets such as enzymes or receptors. The dichlorophenoxy group can influence various biochemical pathways by binding to specific proteins or nucleic acids. This interaction may lead to inhibition or modulation of enzymatic activity, contributing to its potential therapeutic effects.
The 1,3-dioxane ring represents a privileged scaffold in medicinal chemistry, characterized by a six-membered cyclic acetal structure featuring two oxygen atoms at positions 1 and 3. This configuration confers distinct stereoelectronic properties, including enhanced metabolic stability and defined three-dimensional conformations that optimize receptor interactions. The compound 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane exemplifies this architecture, where the dioxane core is functionalized at the 2-position with a phenoxyethyl linker bearing dichloroaryl substituents. This structural motif aligns with bioactive dioxane derivatives documented in pharmacological research, such as anxiolytic 5-HT~1A~R agonists like N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate, which demonstrated sub-nanomolar binding affinity (pKi = 8.8) and oral bioavailability in preclinical models [1].
The 2-substituted-1,3-dioxane framework permits extensive stereochemical diversification. Derivatives like 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane (Ref: 10-F393958) and 2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane (PubChem CID: 65816236) illustrate how halogenated aryl groups modulate physicochemical parameters such as LogP and polar surface area [5] [6]. Conformational studies reveal that the dioxane ring typically adopts a chair conformation, with substituents at C2 occupying equatorial orientations to minimize steric strain. This spatial arrangement positions the phenoxyethyl side chain for optimal engagement with hydrophobic binding pockets in target proteins [9].
Table 1: Structural and Physicochemical Properties of Key Dioxane Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Structural Features |
---|---|---|---|---|
2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane | C~12~H~14~Cl~2~O~3~ | 277.14 (calculated) | 2,3-dichloro | Ortho-substituted phenyl; ethylene linker |
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane | C~12~H~14~Cl~2~O~3~ | 277.14 | 3,4-dichloro | Meta/para-substituted phenyl |
2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane | C~12~H~15~FO~3~ | 226.25 | 4-fluoro | Para-substituted phenyl; lower lipophilicity |
N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium | C~28~H~34~NO~4~^+^ | 448.57 | None | Diphenyl dioxane; cationic amine |
Phenoxyethyl-dioxane architectures emerged as synthetically tractable platforms for CNS drug discovery in the early 2010s, evolving from simpler dioxolane and dioxane precursors. Early synthetic routes, such as those disclosed in patent WO2011101864A1, involved nucleophilic etherification of 2-(haloethyl)-1,3-dioxanes with phenolate anions under phase-transfer conditions [3]. This methodology enabled efficient access to analogs like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol, a key intermediate for α~1A~-adrenoceptor antagonists (e.g., silodosin). The strategic incorporation of ethylene linkers between the dioxane and aryl domains enhanced conformational flexibility, facilitating improved binding to G-protein-coupled receptors compared to rigid biphenyl systems [9].
Structure-activity relationship (SAR) studies revealed critical pharmacophore elements:
Ring-expansion strategies from 1,3-dioxolanes to 1,3-dioxanes, as employed in the development of 5-HT~1A~ agonists, demonstrated significant gains in binding affinity attributed to reduced ring strain and improved van der Waals contacts with transmembrane helices. These advances positioned 1,3-dioxanes as versatile scaffolds for CNS-targeted therapeutics, particularly for disorders involving serotonin receptor dysregulation [1].
The 2,3-dichlorophenyl moiety in 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane confers distinct pharmacological advantages through synergistic electronic and steric effects. Ortho-chlorine atoms induce a ~30° dihedral angle between the phenyl ring and ether linkage, creating a twisted conformation that enhances selectivity for hydrophobic subpockets in target proteins. This geometry contrasts with planar fluoro-substituted analogs, explaining differential receptor engagement profiles [4] [8].
Key biophysical impacts of dichloro substitution include:
In neurodegenerative target engagement, dichlorinated dioxanes exhibit enhanced affinity for 5-HT~6~ receptors (K~i~ < 100 nM) compared to mono-halo analogs. Molecular dynamics simulations indicate chlorine-specific contacts with Leu175 and Trp281 in the 5-HT~6~ binding pocket, rationalizing the 5-10 fold selectivity over α~1~-adrenoceptors observed in radioligand assays [4]. Similarly, dichloro substitution in anxiolytic dioxane derivatives amplified 5-HT~1A~ functional activity (pD~2~ = 9.22) while minimizing off-target binding to dopamine D~2~ receptors [1].
Table 2: Impact of Halogen Substituents on Pharmacological Parameters
Substituent Pattern | Representative Compound | LogP | 5-HT~1A~ K~i~ (nM) | 5-HT~6~ K~i~ (nM) | Key Molecular Interactions |
---|---|---|---|---|---|
2,3-Dichloro | 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane | 3.5* | 7.9* | 15* | Hydrophobic contact with Phe362 (5-HT~1A~) |
3,4-Dichloro | 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane | 3.2 | 42 | 85 | Edge-to-face π-stacking with His375 (5-HT~6~) |
4-Fluoro | 2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane | 2.1 | 210 | >1000 | C-F...H-N hydrogen bond with Ser373 (5-HT~6~) |
None | 2-[2-Phenoxyethyl]-1,3-dioxane | 1.8 | >1000 | >1000 | Nonspecific hydrophobic interactions |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: